Regioisomeric Identity Differentiation
2,6-Diazaspiro[3.4]octan-5-one (CAS 1203797-62-9) and its 7‑one positional isomer (CAS 1211515-65-9) are distinguished by a carbonyl group shift from the 5‑ to the 7‑position of the spirocyclic framework [1][2]. This shift results in different InChI Keys (JAWNHGPWYMORFN-UHFFFAOYSA-N for 5‑one vs. GZTLCSVTDYAMCZ-UHFFFAOYSA-N for 7‑one) and SMILES strings (C1CNC(=O)C12CNC2 vs. C1C(=O)NCC12CNC2), confirming that the two compounds are structurally non‑superimposable and cannot be swapped without altering the core scaffold geometry [1][2].
| Evidence Dimension | Regioisomeric identity (CAS, InChI Key, SMILES) |
|---|---|
| Target Compound Data | CAS 1203797-62-9; InChI Key JAWNHGPWYMORFN-UHFFFAOYSA-N; SMILES C1CNC(=O)C12CNC2 |
| Comparator Or Baseline | 2,6-Diazaspiro[3.4]octan-7-one: CAS 1211515-65-9; InChI Key GZTLCSVTDYAMCZ-UHFFFAOYSA-N; SMILES C1C(=O)NCC12CNC2 |
| Quantified Difference | Non‑identical CAS numbers, InChI Keys, and SMILES indicate distinct chemical entities with different substitution patterns. |
| Conditions | PubChem structural database records |
Why This Matters
This unambiguous chemical identity distinction is a prerequisite for procurement integrity, ensuring that the requested scaffold is delivered and not inadvertently replaced by a regioisomer with different reactivity and biological profile.
- [1] PubChem. (2025). Compound Summary: 2,6-Diazaspiro[3.4]octan-5-one (CID 55264583). National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary: 2,6-Diazaspiro[3.4]octan-7-one (CID 57416912). National Center for Biotechnology Information. Retrieved April 2026. View Source
